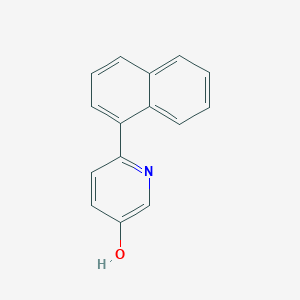

6-(Naphthalen-1-yl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-naphthalen-1-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-12-8-9-15(16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZFDWZXTWPQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Naphthalen 1 Yl Pyridin 3 Ol

Retrosynthetic Analysis of the 6-(Naphthalen-1-yl)pyridin-3-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ncert.nic.in For this compound, the analysis primarily focuses on the disconnection of the key naphthalene-pyridine bond and the manipulation of functional groups on the pyridine (B92270) ring.

Disconnection Strategies at the Naphthalene-Pyridine Linkage

The most logical retrosynthetic disconnection is at the C-C bond between the naphthalene (B1677914) and pyridine rings. This leads to two primary precursor fragments: a naphthalene-1-yl component and a 6-substituted pyridin-3-ol derivative. This disconnection strategy paves the way for well-established cross-coupling reactions.

A primary disconnection approach involves a Suzuki-Miyaura coupling reaction . libretexts.org This would involve the retrosynthetic disconnection of the target molecule to a naphthalene-1-boronic acid or its corresponding boronate ester and a halogenated pyridin-3-ol, such as 6-chloropyridin-3-ol or 6-bromopyridin-3-ol. The forward reaction would then involve the palladium-catalyzed coupling of these two precursors.

An alternative, though less common for C-C bond formation in this specific context, is the Buchwald-Hartwig amination logic, which is primarily used for C-N bond formation. nih.govresearchgate.net A hypothetical disconnection could involve a naphthalene precursor and a pyridine precursor that form the C-N bond, which would then be part of a more complex ring-forming cascade to construct the pyridine ring itself. However, for the direct formation of the 6-(naphthalen-1-yl) linkage, the Suzuki-Miyaura approach is more direct and widely applicable.

Functional Group Interconversions on the Pyridine Ring

Another key aspect of the retrosynthetic analysis involves the management of the hydroxyl group on the pyridine ring. The pyridin-3-ol moiety can be sensitive to certain reaction conditions. Therefore, it is often advantageous to introduce the hydroxyl group at a later stage of the synthesis or to protect it during the coupling reaction.

One strategy is to start with a precursor that already contains the hydroxyl group, such as a 6-halopyridin-3-ol. This simplifies the synthetic route but requires that the subsequent coupling reaction is compatible with the free hydroxyl group.

Precursor Synthesis and Optimization

The successful synthesis of this compound relies on the efficient preparation of the key naphthalene and pyridine building blocks.

Synthesis of Naphthalene-1-substituted Building Blocks

The most crucial naphthalene-1-substituted building block for the proposed Suzuki-Miyaura coupling is naphthalene-1-boronic acid . This compound can be synthesized through several established methods. A common laboratory-scale synthesis involves the reaction of 1-bromonaphthalene (B1665260) with an organolithium reagent, such as n-butyllithium, followed by quenching with a borate (B1201080) ester like trimethyl borate and subsequent acidic workup.

| Starting Material | Reagents | Product | Reference |

| 1-Bromonaphthalene | 1. n-BuLi, THF; 2. B(OMe)₃; 3. H₃O⁺ | Naphthalene-1-boronic acid |

Alternatively, Grignard reagents can be used. The reaction of 1-bromonaphthalene with magnesium metal forms the corresponding Grignard reagent, which is then reacted with a borate ester.

Preparation of Functionalized Pyridine Precursors

The synthesis of a suitable functionalized pyridine precursor is equally critical. For a Suzuki-Miyaura coupling, a halogenated pyridin-3-ol is required. 6-Chloropyridin-3-ol is a viable precursor. Its synthesis can be achieved from commercially available starting materials. For instance, it can be prepared from 2-amino-5-hydroxypyridine (B112774) via a Sandmeyer reaction.

Another important consideration is the potential for further functionalization of the pyridine ring to optimize reaction conditions or to explore structure-activity relationships in a medicinal chemistry context. For example, nitration of 6-chloropyridin-3-ol can be achieved using potassium nitrate (B79036) in sulfuric acid, yielding 6-chloro-2-nitropyridin-3-ol. This introduces an electron-withdrawing group that can influence the reactivity of the pyridine ring in subsequent coupling reactions.

A relevant synthetic approach has been reported for the synthesis of 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. researchgate.net This involves a one-pot multicomponent reaction of 1-(naphthalen-1-yl)ethanone, an appropriate aldehyde, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. While this yields a pyridone derivative with additional substituents, the core linkage between the naphthalene and pyridine rings is successfully established.

Direct Coupling Approaches for the Formation of this compound

The key step in the synthesis of this compound is the formation of the C-C bond between the naphthalene and pyridine rings. The Suzuki-Miyaura cross-coupling reaction is the most prominent and efficient method for this transformation. libretexts.org

A plausible synthetic route would involve the palladium-catalyzed coupling of naphthalene-1-boronic acid with 6-chloropyridin-3-ol . The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and a suitable solvent system.

Proposed Suzuki-Miyaura Coupling Reaction:

| Naphthalene Precursor | Pyridine Precursor | Catalyst | Base | Solvent | Product |

| Naphthalene-1-boronic acid | 6-Chloropyridin-3-ol | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | This compound |

The choice of ligand, base, and solvent can significantly impact the reaction yield and purity of the product. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. The base is crucial for the transmetalation step, and inorganic carbonates are commonly employed. libretexts.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems, including the linkage between a pyridine and a naphthalene moiety. The general approach involves the reaction of a functionalized pyridine with a functionalized naphthalene, or vice versa, in the presence of a palladium catalyst and a suitable ligand.

A plausible synthetic route to this compound via cross-coupling would involve starting with a 6-halopyridin-3-ol derivative, which is then coupled with a naphthalen-1-yl organometallic reagent. The hydroxyl group on the pyridinol may require protection prior to the coupling reaction to prevent interference with the catalytic cycle.

Catalyst Selection and Ligand Design for Carbon-Carbon Bond Formation

The success of cross-coupling reactions for synthesizing heteroaromatic compounds like this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halide (e.g., 6-bromopyridin-3-ol) with a boronic acid (naphthalen-1-ylboronic acid).

Catalysts: Palladium(0) complexes are the active catalysts. Pre-catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ are commonly used. For challenging substrates like heteroaryl chlorides, specialized pre-catalysts like Pd(Amphos)₂Cl₂ have shown high efficacy. tcichemicals.com

Ligands: The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often preferred for coupling with heteroaryl chlorides. nih.gov Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated broad applicability and high activity in Suzuki-Miyaura reactions involving heteroaryl halides. acs.orgnih.gov For the coupling of heteroaryl boronic acids, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is often an effective catalyst. cdnsciencepub.comrsc.org

Negishi Coupling: This method utilizes an organozinc reagent (e.g., 1-naphthylzinc halide) to couple with a halo-pyridine.

Catalysts: Both palladium and nickel catalysts are employed, with palladium catalysts generally offering higher functional group tolerance and yields. wikipedia.org Common catalysts include Pd(PPh₃)₄ and Ni(acac)₂. wikipedia.org

Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃), dppe (1,2-bis(diphenylphosphino)ethane), and BINAP are frequently used. wikipedia.org For couplings involving secondary alkylzinc halides, the biarylphosphine ligand CPhos has been shown to be effective in suppressing side reactions. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane (e.g., 6-(tributylstannyl)pyridin-3-ol) with a naphthalene halide.

Catalysts: Palladium catalysts such as Pd(PPh₃)₄ are standard. libretexts.orgwikipedia.org

Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst. libretexts.org The choice of ligand can influence the reaction's efficiency, with some protocols benefiting from the synergistic effect of copper(I) salts. organic-chemistry.org

| Coupling Reaction | Typical Catalyst/Pre-catalyst | Common Ligands |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | SPhos, PPh₃, dppf |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe, BINAP, CPhos |

| Stille | Pd(PPh₃)₄ | PPh₃, Tri-2-furylphosphine |

Reaction Condition Optimization: Temperature, Solvent, Base Effects

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction temperature can significantly impact the rate and selectivity. While some Suzuki-Miyaura reactions with highly active catalysts can proceed at room temperature, others may require heating to 65-100 °C, particularly when using less reactive chlorides. acs.orgcdnsciencepub.com

Solvent: The choice of solvent depends on the specific coupling reaction and the solubility of the reactants.

Suzuki-Miyaura: A mixture of an organic solvent and water is often used. Common organic solvents include toluene (B28343), 1,4-dioxane, and ethanol. mdpi.com The presence of water can be critical for the hydrolysis of boronate esters and can lead to higher product yields. nih.gov

Negishi: Anhydrous solvents such as tetrahydrofuran (B95107) (THF) or N-methyl-2-pyrrolidone (NMP) are typically used due to the moisture sensitivity of organozinc reagents. researchgate.net

Stille: Aprotic solvents like THF or toluene are common. researchgate.net

Base: A base is essential in the Suzuki-Miyaura reaction to facilitate the transmetalation step.

Suzuki-Miyaura: Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently employed. mdpi.com The choice of base can influence the reaction outcome, with stronger bases sometimes being necessary for less reactive substrates.

| Coupling Reaction | Typical Solvent(s) | Typical Base(s) | Typical Temperature Range |

| Suzuki-Miyaura | Toluene/Water, Dioxane/Water, Ethanol/Water | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Room Temperature - 100 °C |

| Negishi | THF, NMP | Not required | Room Temperature - 80 °C |

| Stille | THF, Toluene | Not required | Reflux |

Direct Arylation Strategies

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. A potential route to this compound would be the direct arylation of pyridin-3-ol with a naphthalene derivative.

A related strategy involves the direct arylation of pyridine N-oxide, which can subsequently be reduced to the corresponding pyridine. nih.gov For example, the palladium-catalyzed direct arylation of pyridine N-oxide with an aryl halide can selectively yield 2-arylpyridines. nih.gov Adapting this to a 3-hydroxypyridine (B118123) N-oxide and a naphthalene halide could provide a precursor to the target molecule. The mechanism of these reactions can be complex, sometimes involving cooperative catalysis between different palladium centers. nih.gov

Alternative Cyclization and Ring-Forming Methodologies Yielding the Pyridinol Core

An alternative to forming the biaryl bond is to construct the 6-arylpyridin-3-ol skeleton through a cyclization reaction. A notable method involves the oxidative rearrangement of (5-arylfurfuryl)amines. x-mol.com In the context of synthesizing this compound, this would involve the following steps:

Synthesis of (5-(naphthalen-1-yl)furfuryl)amine.

Oxidative rearrangement of this amine using an oxidant like bromine under precisely controlled conditions to yield this compound. x-mol.com

This method provides a direct route to the desired 6-arylpyridin-3-ol core.

Other general pyridine synthesis methods, such as those involving the condensation of 1,3-dicarbonyl compounds with an aldehyde and an ammonia (B1221849) source, could potentially be adapted. researchgate.net For instance, a multi-component reaction involving a naphthalene-containing building block could be envisioned.

Purification and Isolation Protocols for this compound

The purification of the final product, this compound, is critical to obtain a compound of high purity. Standard laboratory techniques are employed for this purpose.

Extraction: After the reaction is complete, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. The product is extracted into a suitable organic solvent like ethyl acetate.

Chromatography: Column chromatography is a common and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. A silica (B1680970) gel stationary phase with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, is often used. tcichemicals.com

Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain highly pure crystalline material. For a related substituted pyridine, recrystallization from a mixture of methanol (B129727) and water has been reported to be effective. google.com

Distillation: For crude pyridine products, an initial purification step can involve an alkali treatment followed by distillation to remove impurities like aldehydes. google.com

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present from the specific synthetic route employed.

Mechanistic Investigations of Reactions Involving 6 Naphthalen 1 Yl Pyridin 3 Ol

Elucidation of Reaction Pathways for Its Synthesis

The synthesis of 6-(naphthalen-1-yl)pyridin-3-ol and its derivatives can be achieved through multicomponent reactions, which are valued for their efficiency and atom economy. One plausible and widely utilized approach is a variation of the Bohlmann-Rahtz pyridine (B92270) synthesis or a similar condensation strategy.

A common pathway involves the reaction of an enaminone with a 1,3-dicarbonyl compound or its equivalent. Specifically for the target molecule, a potential route could start from 1-acetylnaphthalene (naphthalen-1-ylethanone). This starting material can be condensed with an amine to form an enamine, which then undergoes cyclization with a suitable three-carbon component, such as a derivative of malonic acid, to construct the pyridin-3-ol ring.

Alternatively, a one-pot multicomponent reaction could be employed. For instance, the condensation of 1-(naphthalen-1-yl)ethanone, an aldehyde (like formaldehyde (B43269) or its equivalent), and an ammonia (B1221849) source in the presence of an appropriate catalyst could lead to the formation of the substituted dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic pyridinol. Related syntheses of complex pyridines have been achieved by condensing 1-(naphthalen-1-yl)ethanone, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. nih.govresearchgate.net While this specific example yields a cyanopyridone, modification of the reactants, such as replacing ethyl cyanoacetate with a different active methylene (B1212753) compound, could pave the way toward this compound.

Another synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a boronic acid derivative of naphthalene (B1677914) with a suitably substituted pyridine ring. For example, 6-halopyridin-3-ol could be coupled with naphthalene-1-boronic acid in the presence of a palladium catalyst to form the desired carbon-carbon bond. This method offers a high degree of control and is a cornerstone of modern synthetic organic chemistry for constructing biaryl compounds. nih.gov

Table 1: Potential Synthetic Pathways for this compound

| Reaction Type | Key Reactants | Brief Description |

|---|---|---|

| Multicomponent Condensation | 1-(Naphthalen-1-yl)ethanone, a C3-synthon (e.g., malonic acid derivative), ammonia source | One-pot or stepwise condensation to build the pyridine ring followed by aromatization. |

| Suzuki-Miyaura Coupling | 6-Halopyridin-3-ol, Naphthalene-1-boronic acid, Palladium catalyst | Cross-coupling reaction to form the C-C bond between the pyridine and naphthalene rings. |

| Betti-type Reaction | Naphthalen-2-ol, an aldehyde, an amine | Although this typically yields aminobenzylnaphthols, modifications could potentially lead to related structures. nih.gov |

Exploration of Tautomerism in this compound

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and 3-hydroxypyridines are classic examples of this phenomenon. mdpi.com They exist in equilibrium between the phenol-like pyridinol form and the zwitterionic pyridinone (or keto) form.

The compound this compound can exist in two primary tautomeric forms: the aromatic hydroxyl form (pyridin-3-ol) and the zwitterionic keto form, 6-(naphthalen-1-yl)-1H-pyridin-3(2H)-one. The equilibrium between these two forms is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvation effects.

Pyridinol Form: This form benefits from the aromaticity of the pyridine ring. It possesses a phenolic hydroxyl group, which can act as a hydrogen bond donor.

Pyridinone (Zwitterionic) Form: In this form, the proton from the hydroxyl group migrates to the pyridine nitrogen atom, creating a positively charged nitrogen and a negatively charged oxygen. researchgate.net This zwitterionic structure is typically more polar than the pyridinol form. While the aromaticity of the six-membered ring is disrupted, the form is stabilized by a strong intramolecular N⁺-H···O⁻ hydrogen bond. researchgate.net

In the gas phase or in non-polar solvents, the pyridinol form is generally favored due to the energetic cost of charge separation in the zwitterion. However, the position of the equilibrium is highly sensitive to the surrounding environment.

The tautomeric equilibrium of hydroxypyridines is profoundly influenced by both the solvent and the nature of substituents on the ring. nih.govmdpi.com

Solvent Effects: The polarity of the solvent plays a critical role.

Non-polar solvents (e.g., cyclohexane, dioxane) tend to stabilize the less polar pyridinol tautomer.

Polar protic solvents (e.g., water, ethanol) can stabilize both forms by acting as hydrogen bond donors and acceptors. However, they are particularly effective at solvating the charges in the zwitterionic pyridinone form, often shifting the equilibrium in its favor. nih.gov

Polar aprotic solvents (e.g., DMSO, DMF) also favor the more polar pyridinone tautomer due to their high dielectric constants, which stabilize the separated charges of the zwitterion. mdpi.com

Substituent Effects: The electronic nature of the 6-naphthalenyl substituent also modulates the equilibrium. The naphthalene group is a large, polarizable aromatic system. It is generally considered to be a weak electron-donating or electron-withdrawing group depending on the point of attachment and the nature of the reaction. Its presence at the 6-position can influence the basicity of the pyridine nitrogen and the acidity of the hydroxyl proton. The steric bulk of the naphthalene ring may also play a role, potentially influencing the planarity of the system and the solvation shell around the molecule.

Table 2: Predicted Tautomeric Preference based on Solvent Polarity

| Solvent Type | Dominant Tautomer | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | This compound | Aromaticity is favored; low polarity of solvent cannot stabilize the zwitterion. |

| Polar Aprotic (e.g., DMSO) | 6-(Naphthalen-1-yl)-1H-pyridin-3(2H)-one | High dielectric constant stabilizes the polar zwitterionic form. |

| Polar Protic (e.g., Water) | 6-(Naphthalen-1-yl)-1H-pyridin-3(2H)-one | Strong solvation of both positive and negative charges in the zwitterion shifts equilibrium. nih.gov |

Electrophilic Aromatic Substitution Reactivity of this compound

Electrophilic aromatic substitution (EAS) on the this compound scaffold can occur on either the pyridine or the naphthalene ring. The outcome is directed by the activating and directing effects of the substituents present.

On the Pyridine Ring: The pyridine ring itself is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position is a powerful activating group and is ortho, para-directing. Therefore, it will direct incoming electrophiles to positions 2 and 4. Position 2 is strongly activated, while position 4 is also activated. The bulky naphthalene group at position 6 may sterically hinder attack at position 5.

On the Naphthalene Ring: The naphthalene ring is inherently reactive towards EAS. It is substituted with a pyridin-3-ol group, which acts as a deactivating group due to the electronegative pyridine nitrogen, pulling electron density away from the naphthalene system. This deactivation will make substitution on the naphthalene ring less favorable than on an unsubstituted naphthalene. If substitution does occur, it would likely favor the positions ortho and para to the point of attachment on the other ring of the naphthalene moiety (positions 5 and 8).

Nucleophilic Substitution Patterns on the Pyridine Ring of this compound

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established class of reactions. mdpi.com These reactions are favored at positions ortho and para to the ring nitrogen, especially if a good leaving group is present.

In this compound, the hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution is unlikely under standard conditions. However, the reactivity can be altered in several ways:

Activation: The molecule could be modified to install a better leaving group. For instance, the hydroxyl group could be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Nucleophilic attack would then be possible at the C-3 position.

Reaction at other positions: If a halogen were present at the 2-, 4-, or 6-positions of the pyridine ring, it would be susceptible to nucleophilic displacement. In the parent compound, these positions are occupied by hydrogen. A Chichibabin-type reaction, involving amination with sodium amide, could potentially occur at position 2, but this is a harsh reaction condition.

Pyridinone Tautomer: The pyridinone tautomer presents a different reactivity profile. It has a conjugated system that could be susceptible to Michael-type additions under certain conditions, although this is less common than SNAr on an activated pyridinium (B92312) salt.

In related systems, nucleophilic substitution has been demonstrated on chlorinated pyridine and pyrimidine (B1678525) cores. mdpi.commdpi.com For this compound to undergo similar reactions, prior functionalization to introduce a suitable leaving group would be necessary.

Radical Chemistry and Single-Electron Transfer Processes involving this compound

The phenolic nature of the pyridinol tautomer makes it a candidate for radical chemistry. Phenols are known to act as hydrogen atom donors, forming stable phenoxyl radicals.

Hydrogen Atom Transfer (HAT): The O-H bond in the pyridinol form can undergo homolytic cleavage upon reaction with a radical initiator or under oxidative conditions. This would generate a pyridin-3-oxyl radical. The stability of this radical would be enhanced by resonance delocalization of the unpaired electron onto the pyridine ring and potentially onto the naphthalene substituent.

Single-Electron Transfer (SET): The compound could also participate in single-electron transfer processes. nih.gov As a phenol, it can be oxidized by one electron to form a radical cation. The ease of this process would depend on the oxidation potential of the molecule. The extended π-system, encompassing both the pyridine and naphthalene rings, would help to stabilize the resulting radical cation. Conversely, under reducing conditions, it could potentially accept an electron to form a radical anion.

The specific pathways and products of such radical reactions would be highly dependent on the reaction conditions, including the nature of any radical initiators or redox agents involved. The presence of the naphthalene moiety provides an extended conjugated system that can effectively stabilize radical or ionic intermediates formed during these processes.

Spectroscopic and Structural Elucidation Techniques for 6 Naphthalen 1 Yl Pyridin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 6-(naphthalen-1-yl)pyridin-3-ol, a full suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, two-dimensional (2D) NMR techniques are essential for mapping the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through two or three bonds). For this compound, COSY would be instrumental in identifying adjacent protons on the pyridine (B92270) and naphthalene (B1677914) ring systems, allowing for the tracing of the spin systems within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct and unambiguous assignment of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to four bonds). For instance, HMBC would show correlations between the protons on the pyridine ring and the carbons of the naphthalene ring (and vice versa) through the C-C bond that links the two ring systems. It would also be key in confirming the position of the hydroxyl group by observing correlations from neighboring protons to the carbon atom bearing the -OH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the preferred conformation of the molecule, for example, by showing through-space interactions between protons on the pyridine ring and those on the naphthalene ring, which would indicate the rotational orientation around the single bond connecting them.

A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the power of these techniques.

| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H on Pyridine | Other Pyridine H's | Pyridine C's, Naphthalene C's | Other Pyridine H's, Naphthalene H's |

| H on Naphthalene | Other Naphthalene H's | Naphthalene C's, Pyridine C's | Other Naphthalene H's, Pyridine H's |

Solid-State NMR Applications for Polymorph and Crystal Structure Analysis

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can probe the structure of the compound in its crystalline form. This is particularly important for identifying and characterizing different polymorphs—crystalline forms of the same compound that can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can be sensitive to the local packing environment, allowing for the differentiation of polymorphs.

Mass Spectrometry (MS) Characterization Approaches

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact elemental formula of this compound (C₁₅H₁₁NO). By comparing the experimentally measured exact mass with the calculated mass for possible elemental formulas, the correct formula can be confirmed with a high degree of confidence.

| Technique | Information Obtained | Expected Result for C₁₅H₁₁NO |

| HRMS (e.g., ESI-TOF) | Exact Mass | [M+H]⁺ = 222.0913 (Calculated) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For example, characteristic losses of fragments such as CO (from the pyridinol ring) or cleavage at the bond connecting the two ring systems would be expected. Analyzing these fragmentation pathways helps to confirm the proposed connectivity of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C=C and C=N stretching vibrations of the aromatic pyridine and naphthalene rings would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹.

A summary of expected vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C and C=N Stretch | 1600 - 1450 |

| Aromatic Rings | C-H Bending | 900 - 675 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption and emission spectroscopy are powerful tools for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, these techniques provide insights into its conjugated π-electron system.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* transitions within the naphthalene and pyridine rings. The extended conjugation between the two ring systems would likely lead to a red-shift (bathochromic shift) in the absorption maxima compared to the individual naphthalene and pyridine chromophores. For instance, naphthalene itself typically shows absorption maxima around 275 nm and 286 nm. researchgate.net The substitution pattern and the electronic interplay between the electron-rich naphthalene and the electron-deficient pyridine ring, along with the hydroxyl group, would further influence the energy of these transitions.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. Compounds with extensive aromatic systems, such as this compound, are often fluorescent. The emission spectrum would be expected to be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are key parameters that would quantify the efficiency and dynamics of the emission process. These photophysical properties are highly sensitive to the molecular environment, including solvent polarity and pH, which can affect the energy levels of the ground and excited states. nih.gov

While specific experimental data is not available for this compound, a hypothetical data table based on related compounds is presented below for illustrative purposes.

| Spectroscopic Property | Anticipated Value | Solvent |

| Absorption Maximum (λabs) | ~280-350 nm | Ethanol |

| Molar Absorptivity (ε) | ~5,000-15,000 M-1cm-1 | Ethanol |

| Emission Maximum (λem) | ~360-450 nm | Ethanol |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Ethanol |

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data for this compound is not available in the searched literature.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would be required. This technique can provide a wealth of information, including:

Molecular Conformation: The dihedral angle between the naphthalene and pyridine rings.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl group and the pyridine nitrogen) and π-π stacking interactions, which govern the crystal packing.

For structurally related compounds, such as 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, single-crystal XRD has been used to determine the dihedral angle between the naphthalene and pyridine rings and to identify intramolecular hydrogen bonds. A similar analysis of this compound would be crucial for understanding its solid-state behavior.

A representative, though hypothetical, table of crystallographic data is provided below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10 |

| b (Å) | ~15 |

| c (Å) | ~10 |

| β (°) | ~92 |

| Volume (Å3) | ~1500 |

| Z (molecules per unit cell) | 4 |

Note: This table is hypothetical and intended for illustrative purposes only, as experimental data for this compound is not available in the searched literature.

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint of its crystalline phases. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystal structure of the material. PXRD is valuable for:

Phase Identification: Confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal data.

Purity Assessment: Detecting the presence of crystalline impurities.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties.

The PXRD pattern of a microcrystalline powder of this compound would consist of a series of peaks at specific 2θ values, corresponding to the different lattice planes in the crystal structure.

Computational and Theoretical Investigations of 6 Naphthalen 1 Yl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 6-(Naphthalen-1-yl)pyridin-3-ol. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and other key electronic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to determine its optimized geometry, electronic properties, and reactivity descriptors.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed over the pyridine (B92270) ring.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide a more quantitative prediction of its reactive behavior. These parameters help in understanding how the molecule will interact with other chemical species.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -789.5 Hartree |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more precise characterization of the electronic structure, high-level ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more expensive than DFT, can provide more accurate energies and properties. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Ab initio calculations could be used to refine the geometry and to obtain highly accurate values for the electronic energies. This level of theory is also crucial for studying excited states and for accurately predicting spectroscopic properties, providing a deeper understanding of the molecule's photophysical behavior.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bond connecting the naphthalene and pyridine rings allows for different spatial orientations, or conformations. Understanding the conformational landscape is vital as it can significantly impact the molecule's properties and biological activity.

Investigation of Rotational Barriers around the Naphthalene-Pyridine Bond

The rotation around the C-C single bond between the naphthalene and pyridine rings is a key conformational feature. The steric hindrance between the hydrogen atoms on the adjacent rings creates an energy barrier to free rotation. Computational methods can be used to map the potential energy surface as a function of the dihedral angle between the two rings. semanticscholar.org

A relaxed scan of the potential energy surface, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, can reveal the energy minima (stable conformers) and the transition states (rotational barriers). nih.gov For this compound, the lowest energy conformation is likely to be a non-planar arrangement to minimize steric clashes. The rotational barrier would quantify the energy required to move from one stable conformation to another. The magnitude of this barrier is influenced by the size of the interacting groups and electronic effects. researchgate.net

Table 2: Predicted Rotational Energy Profile for the Naphthalene-Pyridine Bond

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 8.5 | Eclipsed (Transition State) |

| 45 | 0.0 | Skewed (Energy Minimum) |

| 90 | 2.1 | Perpendicular (Saddle Point) |

| 135 | 0.0 | Skewed (Energy Minimum) |

| 180 | 7.9 | Eclipsed (Transition State) |

Note: This data is hypothetical and illustrates the expected trend in the rotational energy profile.

Molecular Dynamics Simulations for Conformational Sampling

While static calculations identify key points on the potential energy surface, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's conformational behavior over time. rsc.org By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. nih.gov

An MD simulation of this compound, likely in a solvent to mimic realistic conditions, would show the fluctuations in the naphthalene-pyridine dihedral angle and other flexible parts of the molecule. acs.orgacs.org This can reveal the preferred conformations and the frequency of transitions between them, offering insights into the molecule's flexibility and how it might adapt its shape to interact with other molecules, such as a biological receptor.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which are often used for the experimental characterization of new compounds.

For this compound, computational methods can predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. stenutz.eu These predicted spectra can be compared with experimental data to confirm the structure of the molecule. youtube.comyoutube.com The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the conformation of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can predict the positions of characteristic IR absorption bands, such as the O-H stretch of the hydroxyl group, the C=N and C=C stretching vibrations of the pyridine ring, and the aromatic C-H stretching and bending modes of the naphthalene and pyridine rings. youtube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can provide insight into the electronic transitions responsible for the molecule's color and photophysical properties.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Assignment |

| ¹³C NMR | δ 155 ppm | C-OH (pyridin-3-ol) |

| ¹H NMR | δ 9.8 ppm | O-H |

| IR | ν 3400 cm⁻¹ | O-H stretch |

| UV-Vis | λ_max 310 nm | π → π* transition |

Note: This data is hypothetical and for illustrative purposes.

No Publicly Available Computational Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations for the chemical compound this compound were found that would allow for the creation of the requested article.

The inquiry sought to generate a detailed scientific article focusing on several advanced computational analyses of this compound. The required sections included:

Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization

While general methodologies for these computational techniques are well-established in the field of chemistry, their application to a specific and relatively niche compound like this compound requires dedicated research studies. The conducted searches did not yield any peer-reviewed articles, dissertations, or public data repositories containing this specific information.

Searches did identify studies on related compounds, such as other naphthalene-substituted pyridines or different pyridinol derivatives. For instance, research exists on the synthesis and biological evaluation of compounds like 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, which includes basic spectral characterization (e.g., NMR, IR) but lacks the in-depth computational analysis requested. Similarly, computational studies have been performed on other pyridyl and naphthyl derivatives, but the data is not transferable to the specific molecule of interest.

Without primary research data on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided. The creation of such an article would necessitate fabricating data, which falls outside the scope of factual reporting.

Therefore, the requested article on the computational and theoretical investigations of this compound cannot be produced at this time due to a lack of available scientific information in the public domain.

Derivatization and Structural Modification of 6 Naphthalen 1 Yl Pyridin 3 Ol

Functionalization at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, amenable to reactions with various electrophiles. This allows for the introduction of a wide array of substituents, leading to the formation of N-alkylated, N-acylated, and quaternized derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of pyridin-3-ol derivatives can be achieved through various methods, including reactions with alkyl halides. While the presence of the hydroxyl group can lead to a mixture of N- and O-alkylated products, reaction conditions can be optimized to favor N-alkylation. For instance, in related pyridone systems, the choice of base and solvent plays a crucial role in determining the regioselectivity of the alkylation reaction. A specific N-alkylation of 2-hydroxypyridines has been achieved by reacting them with organohalides under catalyst- and base-free conditions, a method that could potentially be applied to 6-(naphthalen-1-yl)pyridin-3-ol. nih.gov The use of catalytic amounts of alkyl halides in the presence of an alcohol can also lead to selective N-alkylation of poor nucleophilic amines and amides, which may be applicable to the pyridine nitrogen of the target compound. rsc.org

N-acylation of N-aryl systems, such as the pyridine ring in this compound, can be accomplished using acyl chlorides or acid anhydrides. These reactions typically require a base to neutralize the hydrogen halide or carboxylic acid byproduct. Common bases used include triethylamine (B128534) or pyridine itself. In cases of low nucleophilicity of the nitrogen atom due to delocalization of the lone pair into the aromatic system, more forcing conditions, such as heating in a suitable solvent like dimethylformamide (DMF) or using a stronger base to deprotonate the nitrogen, may be necessary. reddit.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyridine Derivatives

| Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

| 2-Hydroxypyridine | Benzyl (B1604629) bromide | 1-Benzylpyridin-2(1H)-one | Catalyst- and base-free, 120 °C | >99 | nih.gov |

| 2-Hydroxypyridine | 1-Iodobutane | 1-Butylpyridin-2(1H)-one | Catalyst- and base-free, 120 °C | >99 | nih.gov |

| Benzimidazolepyrimidine | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)benzimidazolepyrimidine | NEt3, rt | - | reddit.com |

Note: The data in this table is based on analogous pyridine systems and not directly on this compound.

Quaternization Strategies

The pyridine nitrogen can be quaternized by reaction with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to form a pyridinium (B92312) salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule. Quaternization reactions are typically carried out by heating the pyridine derivative with an excess of the alkylating agent in a polar solvent like acetonitrile, DMF, or nitromethane. The resulting pyridinium salts are often crystalline solids that can be isolated by filtration. The formation of quaternary pyridinium salts of various heterocyclic compounds has been well-documented and can be applied to this compound. google.com

Modification of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the pyridine ring is another key site for derivatization. It can undergo a variety of reactions, including O-alkylation, O-acylation, and conversion to sulfonates and phosphonates, to yield a wide range of functionalized derivatives.

O-Alkylation and O-Acylation Reactions

O-alkylation of the hydroxyl group to form ethers can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is critical to deprotonate the hydroxyl group and facilitate the nucleophilic attack on the alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The regioselectivity between N- and O-alkylation is a key consideration. In some cases, O-alkylation can be favored over N-alkylation by using specific reaction conditions, such as the use of a non-polar solvent. For instance, a chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported using 4-(iodomethyl)pyrimidines. acs.org

O-acylation to form esters can be readily accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. libretexts.orgorganic-chemistry.org The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is another common method for ester synthesis, although it is generally more effective for aliphatic alcohols than for phenols. masterorganicchemistry.comsparkl.me

Ether and Ester Formation

The formation of ether and ester derivatives of this compound can be used to modulate the compound's lipophilicity and steric bulk. A variety of alkyl and aryl groups can be introduced through these linkages, allowing for the fine-tuning of the molecule's properties. The synthesis of these derivatives generally follows the principles of Williamson ether synthesis and standard esterification protocols.

Table 2: Representative O-Alkylation and O-Acylation Reactions

| Substrate | Reagent | Product Type | Conditions | Reference |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)pyrimidine | O-Alkyl derivative | K2CO3, DMF, rt, 30 min | acs.org |

| Carboxylic Acid | Alcohol | Ester | Acid catalyst (e.g., H2SO4), heat | masterorganicchemistry.com |

| Alcohol | Acyl Chloride | Ester | Base (e.g., pyridine), rt | libretexts.org |

| Phenol | Acetic Anhydride | Ester | Base (e.g., pyridine), warm | libretexts.org |

Note: The data in this table represents general methods for ether and ester formation and may be applicable to this compound.

Derivatization to Sulfonates and Phosphonates

The hydroxyl group of this compound can be converted to sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and are also found in many biologically active compounds. nih.gov A copper-assisted method for the preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates has been developed, offering a base- and ligand-free approach. nih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups.

Phosphonate (B1237965) esters can be synthesized from alcohols through condensation with phosphonic acids or their derivatives. google.comgoogle.com For instance, a common method involves the reaction of an alcohol with a monomethyl phosphonate in the presence of a coupling agent like a dialkylazodicarboxylate and triphenylphosphine (B44618), followed by selective demethylation. google.com These phosphonate derivatives can serve as mimics of phosphate-containing biomolecules and have applications in medicinal chemistry.

Table 3: Synthesis of Sulfonate and Phosphonate Esters from Alcohols/Phenols

| Starting Material | Reagent(s) | Product Type | Key Features | Reference |

| Hydroxypyridine | Sodium sulfinate, CuBr2 | Pyridinyl sulfonate ester | Base- and ligand-free, mild conditions | nih.gov |

| Alcohol | Monomethyl phosphonate, DIAD, PPh3; then TMSBr | Phosphonic acid monoester | High yields, insensitive to steric hindrance | google.com |

Note: This table provides general methodologies for the synthesis of sulfonate and phosphonate esters that could be adapted for this compound.

Substitution Reactions on the Pyridine Ring (Excluding Position 6)

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group at the 3-position is an activating, ortho-, para-directing group, which can facilitate electrophilic substitution. Conversely, the pyridine ring is inherently activated towards nucleophilic substitution, particularly at the 2- and 4-positions.

Direct halogenation and nitration of this compound are subject to the competing directing effects of the ring nitrogen, the hydroxyl group, and the steric hindrance imposed by the bulky naphthalene (B1677914) substituent at the 6-position.

Halogenation: Electrophilic halogenation of pyridine is often challenging and may require harsh reaction conditions. For 3-hydroxypyridine (B118123), electrophilic substitution is directed to the 2- and 6-positions. In the case of this compound, the 6-position is blocked. The 2-position is sterically hindered by the adjacent naphthalene group. Therefore, electrophilic halogenation, if successful, would likely occur at the 4-position.

A more viable approach for introducing a halogen is through the conversion of the corresponding pyridone. For instance, in a related system, 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitriles have been converted to the corresponding 2-chloropyridines using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov This suggests that the tautomeric pyridin-3-one form of this compound could potentially be converted to a halopyridine.

Nitration: The nitration of pyridine typically requires severe conditions and gives the 3-nitro product in low yield. The presence of an activating hydroxyl group facilitates the reaction. For 3-hydroxypyridine, nitration occurs at the 2- and 6-positions. Given the blocked 6-position and sterically hindered 2-position in this compound, direct nitration on the pyridine ring is expected to be difficult. If it were to occur, the 4-position would be the most likely site. Computational studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism. nih.gov

A summary of predicted electrophilic substitution sites on the pyridine ring is presented in Table 1.

| Position | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| 2 | Activated (by OH), Deactivated (by N) | High | Low |

| 4 | Activated (by OH), Deactivated (by N) | Low | High |

| 5 | Deactivated (by N) | High | Low |

Table 1. Predicted regioselectivity for electrophilic substitution on the pyridine ring of this compound.

Electrophilic Routes: Other electrophilic substitution reactions, such as sulfonation and Friedel-Crafts reactions, are generally difficult on the pyridine ring. nih.gov Friedel-Crafts reactions are typically not feasible as the Lewis acid catalyst coordinates to the nitrogen atom.

Nucleophilic Routes: The pyridine ring is more amenable to nucleophilic substitution. This typically requires the presence of a good leaving group, such as a halogen. As mentioned, a chloro group can be introduced at the 2-position of a related 6-(naphthalen-1-yl)pyridone system. nih.gov Such a halogenated derivative would be an excellent precursor for introducing a variety of nucleophiles. A study on related 2-chloropyridine (B119429) derivatives demonstrated their reactivity towards nitrogen nucleophiles like n-octylamine, 1,4-diaminobenzene, and hydrazine (B178648) hydrate. nih.gov This highlights a viable pathway for functionalization at the position adjacent to the hydroxyl group, assuming the corresponding 2-chloro derivative of this compound can be synthesized. Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. rsc.org

Functionalization of the Naphthalene Moiety

The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609). clockss.org The attachment to the pyridine ring at the 1-position will influence the regioselectivity of substitution on the naphthalene moiety.

Electrophilic attack on 1-substituted naphthalenes typically occurs at the 2-, 4-, 5-, and 8-positions. The pyridine ring at the 1-position acts as a deactivating group, but substitution on the naphthalene ring is still expected to be more facile than on the pyridine ring itself. Steric hindrance from the pyridine ring would likely disfavor substitution at the 8-position. Therefore, the 2-, 4-, and 5-positions are the most probable sites for electrophilic attack. The precise outcome will depend on the specific electrophile and reaction conditions. For example, sulfonation of naphthalene can yield different isomers depending on the temperature. mdpi.com

Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. In the context of this compound, the hydroxyl group on the pyridine ring and the nitrogen atom itself can act as directing groups. However, direct lithiation of the pyridine ring can be complex. An alternative is the reductive lithiation of halopyridines using reagents like lithium naphthalenide. clockss.org

For the naphthalene moiety, directed lithiation can also be a viable strategy. The pyridyl substituent can act as a directing group for lithiation at the 8-position of the naphthalene ring. Subsequent quenching with an electrophile would introduce a functional group at this position. Reductive lithiation of the naphthalene ring is also a possibility, potentially catalyzed by the arene itself. nih.gov

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Scaffolds

The bifunctional nature of this compound, with its hydroxyl group and potential for further functionalization, makes it an attractive monomer for the synthesis of polymers and a building block for supramolecular assemblies.

Polymeric Architectures: Polymers containing hydroxypyridine units have been synthesized for applications such as iron chelation. nih.gov In one study, 3-hydroxypyridin-4-one derivatives were incorporated into a polymer backbone by copolymerization with acryloyl chloride. nih.gov This suggests that the hydroxyl group of this compound could be used as a point of attachment for polymerization, or the molecule could be further functionalized with a polymerizable group. For example, a vinyl or acryloyl group could be introduced via etherification of the hydroxyl group.

Supramolecular Architectures: The hydroxyl group and the nitrogen atom of the pyridine ring are capable of forming hydrogen bonds, which are key interactions in the formation of supramolecular structures. researchgate.net The flat, aromatic surfaces of the naphthalene and pyridine rings can participate in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of this compound molecules into well-defined supramolecular architectures such as chains, sheets, or more complex networks. The specific geometry of these assemblies would be influenced by the substitution pattern on the aromatic rings. Studies on other pyridine derivatives have shown the importance of hydrogen bonding and π-π stacking in their crystal engineering. nih.gov

Potential Applications of 6 Naphthalen 1 Yl Pyridin 3 Ol in Non Biological Research

Optoelectronic Materials Research

The photophysical and electronic properties endowed by the naphthalene (B1677914) and pyridinol components make 6-(naphthalen-1-yl)pyridin-3-ol a candidate for investigation in various optoelectronic applications.

Exploration as a Fluorescent Probe or Emitter in Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, making them valuable components in the construction of organic electronic devices nih.gov. The introduction of a naphthalene moiety into a molecule can enhance its photostability within a conjugated probe system nih.gov. The inherent fluorescence of the naphthalene unit in this compound suggests its potential as a blue emitter, a crucial component for full-color displays and white lighting in OLEDs. Pyrene-pyridine derivatives, which are structurally related, have been successfully utilized as hole-transporting materials in OLEDs, demonstrating stable performance with low-efficiency roll-off nih.govacs.orgresearchgate.net.

Furthermore, the pyridin-3-ol moiety can influence the electronic properties and intermolecular interactions of the compound. The ability of the hydroxyl group to form hydrogen bonds could affect the solid-state packing of the molecules, which in turn influences the emission characteristics in the solid state. The polarity of the pyridinol group may also lead to solvatochromism, where the emission color changes with the polarity of the surrounding medium. This property is particularly interesting for the development of fluorescent probes. Naphthalene-based fluorescent probes have demonstrated excellent sensing and selectivity for various analytes nih.gov.

| Analogous Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| 2,6-diphenyl-4-(pyren-1-yl)pyridine | ~350 | ~450 | High | Hole-Transporting Material in OLEDs nih.gov |

| Pyrene-benzimidazole derivatives | ~350-400 | ~420-480 | - | Blue Emitters for OLEDs nih.gov |

| 2,4,6-tri(1-pyrenyl)pyridine | ~350 | ~480 | - | Sky-Blue Emitter for OLEDs bohrium.com |

This table presents representative data for analogous compounds to illustrate the potential photophysical properties of this compound.

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, organic molecules with suitable electronic properties are essential. The donor-acceptor (D-A) architecture is a common strategy in designing materials for OPVs. In this compound, the naphthalene group can act as an electron-donating moiety, while the pyridine (B92270) ring, particularly in its keto tautomeric form (a pyridinone), can exhibit electron-accepting character. This intramolecular charge transfer potential is a desirable characteristic for materials used in the active layer of OPVs. Naphthalene diimide derivatives, for instance, are utilized as n-type materials in organic solar cells mdpi.com.

For DSSCs, the pyridin-3-ol group could serve as an anchoring group to bind the molecule to the surface of a semiconductor electrode like titanium dioxide (TiO2). The naphthalene moiety would then act as the light-harvesting antenna, absorbing photons and injecting electrons into the semiconductor's conduction band. The efficiency of this process would depend on the energy level alignment between the molecule's excited state and the semiconductor's conduction band edge.

Investigation as a Component in Sensors for Environmental Analytes

The fluorescent properties of this compound make it a promising candidate for the development of chemical sensors. Naphthalene derivatives are known to be effective fluorescent probes for detecting and imaging purposes nih.gov. The pyridine nitrogen and the hydroxyl group can act as binding sites for various analytes, including metal ions and protons. Upon binding, the electronic structure of the molecule would be perturbed, leading to a change in its fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of target analytes. For example, pyridine-based fluorescent probes have been developed as optical sensors for benzene (B151609) and gasoline adulteration mdpi.com. Similarly, naphthalene-based fluorescent systems have been designed for the detection of Al³⁺ ions mdpi.com.

Catalysis Research

The presence of a pyridine ring and a hydroxyl group in this compound suggests its potential utility in both transition metal catalysis and organocatalysis.

Ligand Design for Transition Metal Catalysis (e.g., C-H Activation, Cross-Coupling)

The pyridine nitrogen atom in this compound can act as a coordinating site for transition metals, making it a potential ligand in various catalytic reactions. Pyridine derivatives are widely used as ligands in palladium-catalyzed cross-coupling reactions and C-H functionalization nih.govnih.govsemanticscholar.org. The naphthalene moiety can provide steric bulk, which can influence the selectivity of the catalytic reaction.

In C-H activation, the pyridine nitrogen can act as a directing group, bringing the metal catalyst into close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization rsc.orgslideshare.net. The hydroxyl group could also participate in the coordination to the metal center, potentially forming a bidentate ligand and influencing the catalyst's reactivity and stability.

| Catalytic Reaction | Role of Pyridine-based Ligand | Metal Catalyst | Representative Substrates |

| Suzuki-Miyaura Cross-Coupling | Stabilizes and activates the metal center | Palladium | Aryl halides and boronic acids nih.govsemanticscholar.org |

| C-H Arylation | Directing group for regioselective functionalization | Palladium, Rhodium | Aromatic and heteroaromatic compounds nih.govacs.org |

| Buchwald-Hartwig Amination | Promotes C-N bond formation | Palladium, Nickel | Aryl halides and amines nih.gov |

This table provides examples of reactions where pyridine-containing ligands are crucial, suggesting potential applications for this compound as a ligand.

Organocatalytic Applications of Pyridinol Moieties

The pyridin-3-ol moiety can exist in equilibrium with its keto tautomer, 6-(naphthalen-1-yl)pyridin-3(2H)-one. This tautomerism is a key feature that can be exploited in organocatalysis nih.govrsc.orgstackexchange.com. The hydroxyl group of the pyridinol form can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. In the pyridinone form, the amide-like structure can also participate in hydrogen bonding. This ability to engage in multiple non-covalent interactions allows pyridinol-containing molecules to act as catalysts for various organic transformations.

For instance, the Brønsted acidity of the hydroxyl group or the Lewis basicity of the nitrogen atom could be harnessed to activate substrates. The tautomeric equilibrium can be influenced by the solvent and the reaction conditions, potentially allowing for tunable catalytic activity stackexchange.com. While direct organocatalytic applications of this compound have not been reported, the known reactivity of pyridinols and pyridinones suggests its potential in this area osi.lv. The interplay between the pyridinol and pyridinone forms could be crucial for facilitating proton transfer steps in catalytic cycles nih.govacs.orgresearchgate.net.

Supramolecular Chemistry and Host-Guest Interactions

The structural characteristics of this compound make it a promising candidate for applications in supramolecular chemistry, particularly in the design of molecular receptors and the formation of self-assembled systems.

The design of molecular receptors relies on the principles of molecular recognition, where a host molecule selectively binds to a guest molecule through non-covalent interactions. The this compound molecule possesses several features that are advantageous for creating such host-guest systems:

Aromatic Stacking: The electron-rich naphthalene group can participate in π-π stacking interactions with other aromatic molecules. This is a fundamental interaction in the self-assembly of many organic molecules.

Hydrogen Bonding: The hydroxyl (-OH) group on the pyridine ring is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This dual functionality allows for the formation of specific and directional hydrogen bonds, which are crucial for molecular recognition and the formation of ordered supramolecular structures.

Host-Guest Complexation: The combination of π-π stacking and hydrogen bonding capabilities allows this compound to act as a host for various guest molecules. For instance, it could potentially encapsulate guest molecules within a self-assembled structure. Research on pyridinium-tailed naphthalene derivatives has demonstrated how host-guest interactions can manipulate the morphology of self-assembled structures, leading to the formation of microsheets with enhanced fluorescence. nih.gov

The self-assembly of amphiphilic molecules containing pyridine and naphthalene units has been shown to form nanotubes in aqueous environments. nih.gov The dimensions of these nanotubes can be controlled by the specific interactions between the aromatic moieties. nih.gov Similarly, this compound could potentially self-assemble into well-defined nanostructures, such as nanotubes or vesicles, driven by a combination of hydrogen bonding and π-π stacking.

| Interaction Type | Relevant Functional Group | Potential Role in Self-Assembly |

| π-π Stacking | Naphthalene Ring | Directional assembly and stabilization of supramolecular structures. |

| Hydrogen Bonding | Pyridine-OH and Pyridine-N | Specific recognition and formation of ordered networks. |

| Host-Guest Interactions | Combined Naphthalene and Pyridine-OH | Encapsulation of guest molecules and control of assembly morphology. |

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. This compound is a versatile building block for crystal engineering due to its ability to form various supramolecular synthons.

Supramolecular Synthons: The pyridine-hydroxyl moiety can form robust and predictable hydrogen-bonded synthons. For example, the O-H···N hydrogen bond is a common and reliable interaction in the co-crystallization of carboxylic acids with pyridine derivatives. researchgate.net

Co-crystals: Co-crystallization is a technique used to modify the physicochemical properties of solid-state materials. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new crystalline materials with tailored properties such as solubility, stability, and melting point. The formation of co-crystals is often guided by the formation of specific hydrogen bonds between the active pharmaceutical ingredient (API) and the co-former. nih.gov The hydroxyl group and the pyridine nitrogen of this compound make it an excellent candidate for forming co-crystals with a variety of co-formers, including carboxylic acids and other hydrogen bond donors and acceptors.

Studies on the co-crystallization of 2-pyridone with carboxylic acids have shown that the stacking of aromatic rings, such as naphthalene, can influence the photoreactivity of the resulting co-crystals. rsc.org This suggests that the naphthalene moiety in this compound could be used to control the solid-state packing and, consequently, the material's properties.

| Crystal Engineering Aspect | Key Feature of this compound | Potential Outcome |

| Supramolecular Synthon Formation | Pyridine-hydroxyl group | Predictable and robust hydrogen-bonded networks. |

| Co-crystallization | Hydrogen bond donor/acceptor sites and aromatic ring | Formation of new crystalline materials with modified physicochemical properties. |

| Control of Solid-State Packing | Naphthalene moiety | Influence on crystal packing and potential for controlling solid-state reactivity. |

Advanced Material Science Applications (e.g., Coatings, Functional Polymers)

The incorporation of this compound or its derivatives into polymers and coatings could lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength.

Functional Polymers: The naphthalene and pyridine units are known to be components of high-performance polymers. Pyridine-functionalized naphthalene diimide has been used to create cross-linked polymers for supercapacitor applications, demonstrating excellent electrochemical performance. figshare.comresearchgate.net The rigid and planar structure of the naphthalene group can enhance the thermal stability and mechanical properties of polymers, while the pyridine unit can provide sites for further functionalization or metal coordination.

Coatings: Naphthalene derivatives are utilized in the production of polyurethane foams, coatings, and adhesives. knowde.com The incorporation of this compound into coating formulations could potentially improve properties such as adhesion, corrosion resistance, and thermal stability. The hydroxyl group can act as a reactive site for cross-linking reactions, which are essential for the formation of durable coatings.

Organic Electronics: Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have been extensively used in the design of n-type organic semiconductors. acs.org While this compound is not an NDI, the presence of the naphthalene and pyridine moieties suggests that it could be a building block for new organic electronic materials. The electronic properties of such materials can be tuned by chemical modification of the core structure. acs.org

| Material Application | Relevant Structural Feature | Potential Benefit |

| Functional Polymers | Naphthalene and Pyridine Rings | Enhanced thermal stability, mechanical strength, and electrochemical properties. |